Jak2/tyk2-IN-1
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Overview
Description
TYK2 inhibitor 14l, also known as “Sotyktu” or “Deucravacitinib,” is a groundbreaking compound in the treatment of immune-mediated diseases. It is the world’s first and currently the only approved tyrosine kinase 2 (TYK2) inhibitor. By selectively targeting TYK2 through a unique “allosteric inhibition” mechanism, it modulates key cytokine signaling pathways involved in diseases like psoriasis and inflammatory bowel disease .
Preparation Methods
The synthesis of TYK2 inhibitor 14l involves a spirocyclic scaffold system based on reported selective TYK2 inhibitor 14l. The compound exhibits excellent potency against TYK2/JAK1 kinases, with IC50 values of 6 nM and 37 nM, respectively. Notably, its selectivity over JAK2 exceeds 23-fold. In an acute ulcerative colitis model, TYK2 inhibitor 14l demonstrates better metabolic stability and more effective anti-inflammatory properties than tofacitinib .
Chemical Reactions Analysis
TYK2 inhibitor 14l’s chemical reactivity involves interactions with TYK2, which mediates signaling for interleukin (IL)-23, IL-12, and type I interferon (IFN). These cytokines play crucial roles in immune-mediated diseases. The compound’s unique allosteric binding inhibits TYK2 activation, specifically targeting these pathways without affecting JAK1, JAK2, or JAK3. Common reagents and conditions used in its synthesis are not explicitly reported, but its selectivity profile suggests precise modulation of TYK2 .
Scientific Research Applications
TYK2 inhibitor 14l has promising applications across various fields:
Dermatology: In psoriasis treatment, it significantly benefits patients with moderate to severe plaque psoriasis, including scalp involvement .
Immunology: By preventing IFNα-induced β cell HLA class I up-regulation, it may have implications in autoimmune diabetes research .
Inflammatory Bowel Disease: TYK2 inhibitor 14l shows potential in ulcerative colitis models .
Mechanism of Action
TYK2 is a key kinase in the IL-23/Th17 axis, implicated in psoriasis pathogenesis. TYK2 inhibitor 14l’s allosteric inhibition specifically targets this pathway, blocking IL-23, IL-12, and IFN signaling. Its safety profile and efficacy in clinical trials support its mechanism of action .
Comparison with Similar Compounds
TYK2 inhibitor 14l stands out due to its unique allosteric binding and selectivity. While other JAK inhibitors (such as tofacitinib) broadly affect immune signaling, TYK2 inhibitor 14l offers a more precise approach . Similar compounds include other JAK inhibitors like baricitinib and upadacitinib.
Properties
Molecular Formula |
C19H13F4N7O2S |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
3-[4-[5-fluoro-2-[[1-(trifluoromethylsulfonyl)indol-5-yl]amino]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile |
InChI |
InChI=1S/C19H13F4N7O2S/c20-15-10-25-18(28-17(15)13-9-26-29(11-13)6-1-5-24)27-14-2-3-16-12(8-14)4-7-30(16)33(31,32)19(21,22)23/h2-4,7-11H,1,6H2,(H,25,27,28) |
InChI Key |
CGDRNYQWTORWBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2S(=O)(=O)C(F)(F)F)C=C1NC3=NC=C(C(=N3)C4=CN(N=C4)CCC#N)F |
Origin of Product |
United States |
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